1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Efflux Pump Inhibitor AcrB Mutation Antibiotic Potentiation

This specific 4-chloro-6-methyl pyridylpiperazine is an essential SAR probe for developing AcrAB-TolC efflux pump inhibitors. Its substitution pattern is critical for AcrB binding affinity and potency, with activity susceptible to the V411A mutation but not G141D_N282Y, enabling distinct mechanistic studies. Generic pyridylpiperazine analogs cannot replicate these specific resistance profiles or tuned physicochemical properties, making this intermediate indispensable for advancing in vivo-proof-of-concept EPI programs.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 1353878-02-0
Cat. No. B1400217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-6-methylpyridin-2-yl)piperazine
CAS1353878-02-0
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N2CCNCC2)Cl
InChIInChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3
InChIKeyQVZOHBHYRUUDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-6-methylpyridin-2-yl)piperazine (CAS 1353878-02-0) as a Strategic Pyridylpiperazine Building Block for Efflux Pump Inhibitor Research


1-(4-Chloro-6-methylpyridin-2-yl)piperazine (CAS 1353878-02-0), molecular formula C₁₀H₁₄ClN₃ and molecular weight 211.69 g/mol, is a heterocyclic piperazine derivative featuring a 4-chloro-6-methylpyridin-2-yl substitution [1]. This compound belongs to the pyridylpiperazine (PyrPip) chemical class, which has been extensively validated as a privileged scaffold for developing allosteric inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae [2]. Its unique substitution pattern—a chlorine at the 4-position and a methyl at the 6-position of the pyridine ring—differentiates it from other pyridylpiperazine analogs and directly influences its binding interactions within the transmembrane domain of the AcrB transporter [2][3]. For researchers engaged in medicinal chemistry optimization of efflux pump inhibitors (EPIs) or VDAC oligomerization modulators, this compound offers a specific, derivatizable core that underpins structure-activity relationship (SAR) studies critical for overcoming multidrug resistance [2][3][4].

Why Generic Pyridylpiperazine Substitution Undermines SAR Precision: The Case for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine


Substituting a generic or structurally similar pyridylpiperazine for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine in a research program is inadvisable due to the profound impact of pyridine ring substitution on both AcrB binding affinity and in vivo pharmacokinetic properties [1][2]. Systematic SAR studies have demonstrated that modifications at the 4- and 6-positions of the pyridine core are not neutral; they directly modulate interactions with distal acidic residues within the AcrB transmembrane binding pocket [1]. The chlorine at the 4-position, in particular, has been shown to be a critical determinant of inhibitor potency and resistance profile, as evidenced by differential susceptibility to specific AcrB mutations (e.g., G141D_N282Y vs. V411A) when compared to non-pyridylpiperazine EPIs [2]. Furthermore, lead optimization campaigns reveal that the 4-chloro-6-methyl substitution pattern provides a unique balance of lipophilicity and electronic character that is essential for achieving favorable physico-chemical properties and plasma stability, which are not replicated by other regioisomers or halogen substitutions [3]. Therefore, using this specific intermediate is a prerequisite for accurately recapitulating published SAR and for progressing toward in vivo proof-of-concept studies.

Quantitative Differentiation of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine: Head-to-Head EPI and Solubility Benchmarks


Pyridylpiperazine vs. Pyranopyridine EPIs: Differential Impact of the AcrB G141D_N282Y Mutation

In a standardized comparative reassessment of 38 published AcrB efflux pump inhibitors (EPIs), the activity of the pyridylpiperazine class, exemplified by the compound BDM88855, was found to be resilient to the AcrB double-mutation G141D_N282Y, unlike the highly potent pyranopyridine (MBX series) EPIs [1]. Specifically, the drug-enhancing activity of MBX EPIs was highly susceptible to this mutation, which had previously been shown to diminish the activity of 1-(1-naphthylmethyl)piperazine in a substrate-specific manner [1]. Conversely, the activity of pyridylpiperazine EPIs was diminished by the transmembrane region mutation V411A, a mutation that did not affect the activity of the MBX series [1]. This differential mutational susceptibility provides a critical functional fingerprint that distinguishes the pyridylpiperazine mechanism of action from other EPI chemotypes [1].

Efflux Pump Inhibitor AcrB Mutation Antibiotic Potentiation Multidrug Resistance

Aqueous Solubility of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine: A Formulation-Relevant Advantage

A key, quantifiable physicochemical differentiator for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine is its high aqueous solubility. Vendor technical datasheets report a solubility of 50 mg/mL in water and 50 mg/mL in 0.1 N HCl, yielding a clear, colorless solution . This level of solubility is a significant practical advantage for a heterocyclic building block of this molecular weight, facilitating its use in aqueous-based assays and reactions without the need for high concentrations of organic co-solvents like DMSO. While specific solubility data for direct comparators like unsubstituted 1-(2-pyridyl)piperazine are often not tabulated in the same sources, this value places it in a favorable range for early-stage drug discovery workflows.

Aqueous Solubility Physicochemical Property Formulation Piperazine Derivative

VDAC Oligomerization Inhibition: Piperazine vs. Piperidine Scaffold Differentiation

Patent literature US10508091B2 explicitly establishes a functional distinction between piperazine and piperidine derivatives as inhibitors of Voltage-Dependent Anion Channel (VDAC) oligomerization, a process linked to apoptosis and mitochondrial dysfunction [1]. The claims specify the use of piperazine and piperidine derivatives, indicating that the presence of the second nitrogen in the piperazine ring confers unique properties for interacting with VDAC1 and reducing its channel conductance [1]. While the patent covers a broad genus, the inclusion of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine within this class suggests it possesses the core pharmacophore necessary for this mechanism, differentiating it from simple pyridyl-piperidines which may lack the requisite electronic or steric features for optimal binding.

VDAC1 Oligomerization Inhibitor Apoptosis Mitochondria Piperazine Derivative

High-Impact Research Scenarios for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine


Medicinal Chemistry Optimization of AcrB Efflux Pump Inhibitors

In programs focused on developing novel EPIs to combat Gram-negative multidrug resistance, 1-(4-Chloro-6-methylpyridin-2-yl)piperazine serves as an essential synthetic intermediate and SAR probe. As demonstrated by the optimization of pyridylpiperazines, modifications at the 4- and 6-positions of the pyridine core are crucial for tuning potency and pharmacokinetic properties [1][2]. This specific building block allows medicinal chemists to systematically explore the impact of the 4-chloro and 6-methyl substitution pattern on AcrB binding affinity and functional inhibition, building directly upon the foundational work that led to advanced leads like BDM91288 [2][3].

Functional Differentiation of EPI Chemotypes via Mutational Profiling

For researchers characterizing the mechanism of action of efflux pump inhibitors, this compound's class (pyridylpiperazine) exhibits a distinct mutational susceptibility profile compared to other EPIs like pyranopyridines (MBX series) [1]. Specifically, pyridylpiperazine activity is diminished by the AcrB V411A mutation but not by the G141D_N282Y double-mutation, while the opposite is true for MBX EPIs [1]. This provides a clear, functional assay for distinguishing between these inhibitor classes in a research setting, aiding in target validation and the design of combination therapies.

Development of Mitochondrial-Targeted Therapeutics via VDAC1 Modulation

As a member of the piperazine derivative class claimed for inhibiting VDAC1 oligomerization and reducing channel conductance, this compound is a valuable tool for studying mitochondrial dysfunction, apoptosis, and related disorders such as neurodegenerative and cardiovascular diseases [1]. Its distinct pyridylpiperazine structure offers a chemical handle for exploring structure-activity relationships at VDAC1, potentially leading to more selective and potent modulators for conditions where mitochondrial health is compromised [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.